4-Iodophenyl pivalate

Description

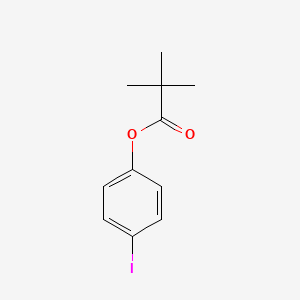

4-Iodophenyl pivalate is an organoiodine compound characterized by a pivalate ester group (-OCOC(CH₃)₃) attached to a 4-iodophenyl moiety. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

IUPAC Name |

(4-iodophenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDARDPIQMLXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Iodophenyl pivalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-iodophenol with pivalic acid. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

4-Iodophenyl pivalate undergoes various chemical reactions, including:

-

Substitution Reactions: : The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a palladium catalyst can lead to the formation of an arylamine derivative .

-

Reduction Reactions: : The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

-

Oxidation Reactions: : The phenyl ring in this compound can undergo oxidation reactions to form various oxidized products. For instance, treatment with potassium permanganate (KMnO4) can lead to the formation of carboxylic acid derivatives .

Scientific Research Applications

4-Iodophenyl pivalate has several applications in scientific research:

-

Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions such as the Suzuki-Miyaura coupling .

-

Biology: : In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds, which are valuable in imaging and diagnostic studies .

-

Medicine: Its derivatives may exhibit biological activity and can be used in drug discovery .

-

Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-iodophenyl pivalate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Aryl Pivalate Esters

The pivalate group confers steric bulk and stability. Key comparisons include:

Key Insight : The pivalate group improves metabolic stability in pharmaceuticals compared to smaller esters (e.g., acetate), but its bulkiness may reduce solubility .

Halogen-Substituted Aryl Compounds

Halogen choice (F, Cl, Br, I) impacts reactivity and biological activity:

Key Insight : Halogen size (e.g., iodine vs. fluorine) has minimal impact on enzyme inhibition but significantly influences cross-coupling reactivity. Iodine’s polarizability and leaving-group ability make it preferable for Suzuki or Ullmann couplings .

Iodophenyl-Containing Hybrid Materials

Iodine’s role in advanced materials:

Key Insight : The iodophenyl group enables post-synthetic modifications (e.g., cross-coupling) in hybrid materials, a feature less feasible with smaller halogens .

Stability and Reactivity Trends

Biological Activity

4-Iodophenyl pivalate, with the molecular formula CHIO and a molecular weight of 304.12 g/mol, is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This compound is synthesized primarily through the esterification of 4-iodophenol and pivalic acid, often utilizing dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

The biological activity of this compound can be attributed to its structural components, particularly the iodine atom and the ester group. The iodine atom acts as a leaving group in nucleophilic substitution reactions, while the ester can undergo hydrolysis or reduction, influencing its reactivity and interactions with biological targets. The derivatives formed from this compound may interact with various enzymes and receptors, leading to diverse biological effects.

Potential Applications

- Drug Discovery : Compounds derived from this compound have shown promise in drug development due to their ability to modulate biological pathways.

- Imaging and Diagnostics : The compound can serve as a precursor for synthesizing radiolabeled compounds useful in imaging techniques.

- Organic Synthesis : It is employed as a building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives of this compound against various cancer cell lines. The derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research highlighted the inhibitory effects of certain derivatives on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds demonstrated potential as antitumor agents, as they disrupt folate metabolism necessary for rapidly dividing cancer cells .

Comparative Biological Activity Table

Q & A

Basic: What are the common synthetic routes for 4-Iodophenyl pivalate, and how can researchers optimize reaction conditions?

This compound is typically synthesized via nucleophilic substitution or esterification reactions. A validated method involves refluxing chloromethyl pivalate with sodium iodide in acetonitrile, yielding 45% under controlled conditions . Optimization strategies include:

- Temperature control : Prolonged reflux improves iodide substitution efficiency.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Catalyst screening : Rhodium or palladium catalysts may improve regioselectivity in directed C-H functionalization .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm ester linkage formation (pivalate carbonyl at ~175 ppm) and iodophenyl aromatic signals.

- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 348.97).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization).

- Semiquantitative analysis : Striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) improve reproducibility in tracer studies involving iodinated analogs .

Basic: What are the primary research applications of this compound in organic chemistry?

- Directed C-H activation : The iodine atom acts as a directing group for regioselective functionalization in palladium-catalyzed reactions .

- Radiotracer synthesis : Iodinated aryl esters serve as precursors for SPECT imaging agents (e.g., I-FP-CIT) .

- Enzyme inhibition studies : Pivalate esters are stable probes for lipase and esterase activity assays.

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 45% vs. higher literature values) may arise from:

- Reagent quality : Anhydrous sodium iodide and freshly distilled solvents minimize side reactions.

- Reaction monitoring : TLC or in-situ IR spectroscopy detects intermediate formation.

- Post-reaction quenching : Rapid cooling prevents retro-iodination.

- Mechanistic studies : Computational modeling (DFT) identifies transition states and competing pathways .

Advanced: What strategies enhance stereochemical control in asymmetric syntheses using this compound?

- Chiral auxiliaries : Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) with enantiopure ligands (e.g., PHOX) achieves >90% ee .

- Solvent effects : Nonpolar solvents (toluene) favor rigid transition states.

- Temperature gradients : Lower temperatures (-20°C) reduce kinetic resolution effects.

- Additives : Silver pivalate suppresses catalyst poisoning by iodide byproducts .

Advanced: How do directing groups in this compound influence regioselective C-H functionalization?

The iodine atom acts as a σ-directing group , coordinating with Rh or Pd catalysts to form five-membered metallacycles. This directs functionalization to the ortho position via:

- Chelation-assisted activation : Stabilizes the metal-carbon bond during C-H cleavage .

- Electronic effects : Electron-withdrawing pivalate esters increase electrophilicity at the target C-H bond.

- Steric modulation : Bulky pivalate groups prevent undesired meta or para functionalization .

Advanced: What computational tools are used to predict reactivity and stability of this compound derivatives?

- Density Functional Theory (DFT) : Calculates activation energies for C-H cleavage and iodide displacement.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories.

- Docking studies : Predicts binding affinities with enzymes (e.g., esterases) for biocatalytic applications.

Advanced: How can researchers validate the reproducibility of analytical data for this compound in interdisciplinary studies?

- Interlaboratory validation : Share protocols for NMR (e.g., 500 MHz, CDCl) and HPLC (C18 column, 1.0 mL/min flow rate).

- Blinded analysis : Independent labs analyze identical batches to assess interobserver variability .

- Data repositories : Publish raw spectra and chromatograms in open-access platforms (e.g., Zenodo).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.